Z-HYP-OMe
Overview
Description
Mechanism of Action
Target of Action
Z-HYP-OMe is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds
Pharmacokinetics
This compound is a viscous liquid that is colorless to light yellow . It is soluble in DMSO
Action Environment
It is known that the compound is stable at room temperature and has a specific storage temperature depending on its form
Biochemical Analysis
Cellular Effects
It is suggested that Z-HYP-OMe might have potential in pharmaceutical development .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-HYP-OMe is typically synthesized by reacting N-protected trans-L-hydroxyproline (Z-HYP) with a methyl esterification reagent in methanol . The reaction is usually carried out at room temperature, and common methyl esterification reagents include methanol and methyl formate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protected amino acids and esterification reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Z-HYP-OMe undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Z-HYP-OMe has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-Cbz-L-4-Hydroxyproline methyl ester
- N-Carbobenzoxy-4-trans-hydroxy-L-proline methyl ester
- (2S,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Comparison: Z-HYP-OMe is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of hydroxyproline-related polypeptides and peptide drugs. Its high purity and specific molecular structure provide advantages in various biochemical applications compared to other similar compounds .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAGQHUUDRPOI-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64187-48-0 | |
Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Z-HYP-OMe a good acceptor molecule in transglycosylation reactions catalyzed by enzymes found in Achatina achatina digestive juice?
A1: Research has shown that the digestive juice of the giant African snail, Achatina achatina, is a rich source of various glycosidases, including β-galactosidase and α-fucosidase. [, ] These enzymes are capable of catalyzing not only hydrolysis reactions but also transglycosylation reactions, which involve the transfer of a glycosyl unit to an acceptor molecule other than water. [, ] this compound (N-carbobenzyloxy-hydroxyproline methyl ester) possesses a hydroxyl group, making it a suitable acceptor for the transfer of glycosyl units. Studies have demonstrated that this compound exhibits significant acceptor efficiency with the β-galactosidase activity present in the snail digestive juice, leading to the formation of β-galactosyl-(this compound) derivatives. [, ] Notably, the yield of galactosyl-(this compound) reached 28%, highlighting the effectiveness of this compound as an acceptor molecule in this specific enzymatic reaction. []
Q2: How does the specificity of the glycosidases in Achatina achatina digestive juice influence the use of this compound in transglycosylation reactions?
A2: The digestive juice of Achatina achatina contains a diverse array of glycosidases with varying specificities. [] For instance, research has identified two α-fucosidases with broad substrate specificity and an acidic β-galactosidase with strict specificity towards β-galactosides. [] This difference in specificity significantly influences the outcome of transglycosylation reactions using this compound as an acceptor. While the broad specificity of the α-fucosidases might enable them to utilize this compound to some extent, the strict specificity of the β-galactosidase suggests that it would only efficiently catalyze the transfer of galactosyl units to this compound, leading to the formation of the specific product, β-galactosyl-(this compound). [] Therefore, understanding the specificities of the different glycosidases within the Achatina achatina digestive juice is crucial for predicting the outcome and efficiency of transglycosylation reactions involving this compound.
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